2-Cyclobutyl-2,8-diazaspiro[4.5]decane
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Overview
Description
2-Cyclobutyl-2,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a cyclobutyl ring is fused to a diazaspirodecane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques and the use of automated reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to reduce double bonds or other reducible functionalities.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Cyclobutyl-2,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: It has potential as a pharmaceutical intermediate and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. The inhibition of RIPK1 can prevent necroptosis and has therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
2-Cyclobutyl-2,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound also exhibits inhibitory activity against RIPK1 and has similar applications in medicinal chemistry.
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: This derivative is used in the synthesis of complex molecules and has unique structural properties.
The uniqueness of this compound lies in its specific cyclobutyl substitution, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
Molecular Formula |
C12H22N2 |
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Molecular Weight |
194.32 g/mol |
IUPAC Name |
2-cyclobutyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H22N2/c1-2-11(3-1)14-9-6-12(10-14)4-7-13-8-5-12/h11,13H,1-10H2 |
InChI Key |
AXMWIQMJNFPSEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC3(C2)CCNCC3 |
Origin of Product |
United States |
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